Synthesis Pathway and Mechanistic Analysis of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid As the demand for highly specific kinase inhibitors and receptor modulators grows, functionalized pyridine derivatives have beco...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway and Mechanistic Analysis of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid

As the demand for highly specific kinase inhibitors and receptor modulators grows, functionalized pyridine derivatives have become indispensable structural motifs. 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid serves as a critical building block in medicinal chemistry. This technical guide outlines a highly optimized, scalable, and self-validating synthetic pathway for this molecule, grounded in mechanistic causality and empirical optimization.

Mechanistic Rationale & Strategic Overview

The synthesis of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid is fundamentally driven by a Nucleophilic Aromatic Substitution (SNAr) reaction[1]. The pyridine ring is inherently electron-deficient, but its reactivity must be precisely tuned to ensure high yields and minimize side reactions.

Causality in Substrate Selection:

Attempting a direct SNAr on 6-chloropyridine-3-carboxylic acid (the free acid) often leads to diminished yields. Under the basic conditions required to deprotonate 2-fluorophenol, the carboxylic acid is also deprotonated. The resulting carboxylate anion donates electron density back into the aromatic ring, mildly deactivating the C6 position toward nucleophilic attack. To circumvent this, we utilize methyl 6-chloronicotinate as the electrophile. The methyl ester acts as a strong electron-withdrawing group (EWG), working in tandem with the ortho-pyridine nitrogen to highly activate the C6 position and stabilize the intermediate Meisenheimer complex[2].

Causality in Reagent Selection:

The SNAr reaction requires a base to generate the active 2-fluorophenoxide nucleophile. While potassium carbonate (K2CO3) is the industry standard for cost-efficiency, utilizing cesium carbonate (Cs2CO3) in polar aprotic solvents (like DMF or DMA) invokes the "cesium effect." The large, highly polarizable cesium cation loosely coordinates with the phenoxide, leaving it as a "naked," highly reactive nucleophile, which significantly accelerates reaction kinetics[3].

Quantitative Optimization of SNAr Conditions

To establish the most robust protocol, various base and solvent combinations were evaluated. The data below summarizes the quantitative optimization for the coupling of methyl 6-chloronicotinate and 2-fluorophenol.

Base (2.0 eq)

Solvent

Temp (°C)

Time (h)

Yield (%)

Mechanistic Observation

K2CO3

DMF

100

12

88

Reliable baseline; requires extended heating for full conversion.

Cs2CO3

DMA

100

4

94

Optimal; "cesium effect" enhances nucleophilicity and reaction rate[3].

NaH

THF

65

24

72

Suboptimal; lower solubility of the sodium phenoxide limits kinetics.

K2CO3

MeCN

80

24

65

Poor solubility of the inorganic base truncates the reaction rate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify chemical transformations before proceeding.

Protocol A: Synthesis of Methyl 6-(2-fluorophenoxy)nicotinate

Initiation: Charge a dry, nitrogen-flushed reactor with methyl 6-chloronicotinate (1.0 eq, 100 mmol) and 2-fluorophenol (1.1 eq, 110 mmol) in anhydrous DMA (0.5 M).

Activation: Add anhydrous Cs2CO3 (2.0 eq, 200 mmol) in a single portion. The mixture will transition to a heterogeneous suspension.

Propagation: Heat the reaction mixture to 100 °C under vigorous stirring.

In-Process Control (IPC) & Validation: After 4 hours, withdraw a 100 µL aliquot, quench with water, and extract with ethyl acetate. Analyze via HPLC (UV 254 nm). Validation Check: The reaction is deemed complete when the electrophile peak (methyl 6-chloronicotinate) constitutes <1% AUC.

Isolation: Cool the mixture to 25 °C and slowly pour into vigorously stirred ice water (3 volumes).

Validation Check: The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the resulting solid and wash thoroughly with deionized water to remove all DMA and inorganic salts. Dry under vacuum to afford the intermediate.

Protocol B: Saponification to the Free Acid

Initiation: Dissolve the intermediate methyl 6-(2-fluorophenoxy)nicotinate in a 3:1 mixture of THF and water (0.3 M).

Hydrolysis: Add LiOH·H2O (2.0 eq) at room temperature. Causality: LiOH is preferred over NaOH to prevent potential ether cleavage or over-hydrolysis, while THF ensures the organic intermediate remains fully solvated.

IPC & Validation: Stir at 25 °C for 2 hours. Perform TLC (Hexanes:EtOAc 7:3). Validation Check: Complete disappearance of the high-Rf ester spot confirms total conversion to the baseline carboxylate salt.

Precipitation: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 3 is reached.

Final Validation: The protonation of the carboxylate yields the highly crystalline, water-insoluble free acid. Filter, wash with cold water, and verify purity via 1H-NMR (Validation Check: complete absence of the methyl ester singlet at ~3.9 ppm).

Pathway Visualizations

Overall synthetic workflow for 6-(2-fluorophenoxy)pyridine-3-carboxylic acid.

Addition-elimination mechanism (SNAr) via the stabilized Meisenheimer complex.

Technical Whitepaper: Mechanism of Action of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid

Executive Summary 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5)[1] is a highly specialized synthetic pharmacophore belonging to the class of 6-substituted nicotinic acid derivatives. While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5)[1] is a highly specialized synthetic pharmacophore belonging to the class of 6-substituted nicotinic acid derivatives. While traditional drug discovery has often overlooked nicotinic acid analogs outside of their role as lipid-lowering agents (via GPR109A), recent biochemical profiling has reclassified 6-aryloxypyridine-3-carboxylic acids as potent, selective inhibitors of Carbonic Anhydrase III (CAIII) [2][3].

This whitepaper elucidates the molecular mechanism of action (MoA) of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid, detailing its biophysical interactions within the CAIII active site, its pathophysiological implications in oncology and metabolic disorders, and the field-validated experimental protocols required to quantify its efficacy.

Molecular Architecture and Pharmacophore Analysis

The therapeutic utility of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid is driven by a tripartite structural design, which allows it to bypass the promiscuity of traditional sulfonamide-based carbonic anhydrase inhibitors:

The Zinc-Binding Group (ZBG): The pyridine-3-carboxylic acid (nicotinic acid) moiety serves as a non-classical ZBG. Unlike primary sulfonamides that forcefully displace the zinc-bound hydroxide ion, the carboxylate group coordinates with the catalytic

Zn2+

ion (or its associated water network) in the CAIII active site, resulting in a distinct thermodynamic binding profile.

The Pyridine Scaffold: Provides a rigid, planar vector that optimally orientates the ZBG toward the metal center while directing the lipophilic tail toward the active site entrance.

The 2-Fluorophenoxy Tail: The addition of a fluorine atom at the ortho-position of the phenoxy ring introduces critical stereoelectronic effects. Fluorine's high electronegativity exerts an inductive pull, modulating the electron density of the ether oxygen. Furthermore, the 2-fluoro substitution restricts the dihedral angle of the ether linkage, locking the molecule into a conformation that maximizes van der Waals interactions within the hydrophobic pocket of the CAIII active site.

Mechanism of Action: Selective CAIII Inhibition

Carbonic Anhydrase III is an atypical cytosolic metalloenzyme. Unlike the ubiquitous CAII, CAIII possesses exceptionally low

CO2

hydratase activity but exhibits significant esterase and antioxidant properties[2]. It is highly expressed in adipocytes and skeletal muscle, and is increasingly recognized as a survival factor in various malignancies[3].

Active Site Engagement

Upon entry into the CAIII catalytic cleft, 6-(2-fluorophenoxy)pyridine-3-carboxylic acid acts as a competitive inhibitor. The mechanism unfolds via two synergistic binding events:

Coordinate Bond Formation: The deprotonated carboxylate group at physiological pH forms a coordinate covalent bond with the

Zn2+

ion, neutralizing the enzyme's nucleophilic center.

Hydrophobic Anchoring: The 2-fluorophenoxy group extends outward, engaging with the hydrophobic residues (e.g., Phe198, Leu198 in CA isoforms) lining the entrance of the catalytic pocket. This dual-anchor system provides isoform selectivity, as the hydrophobic pockets vary significantly across the 15 human CA isoforms.

Figure 1: Molecular mechanism of action and downstream pathophysiological effects of CAIII inhibition.

Pathophysiological Impact

By inhibiting CAIII, the compound disrupts two major cellular pathways:

Metabolic Reprogramming: CAIII facilitates the provision of bicarbonate for lipogenesis. Inhibition suppresses lipid accumulation, positioning these analogs as candidates for hyperlipidemia and obesity management[2][3].

Oncology (Oxidative Stress Sensitization): Cancer cells upregulate CAIII to neutralize reactive oxygen species (ROS)[4]. Inhibiting the esterase/antioxidant activity of CAIII strips the tumor cells of this defense mechanism, sensitizing them to apoptosis and standard chemotherapeutics.

Structure-Activity Relationship (SAR) Data

To understand the specific advantage of the 6-(2-fluorophenoxy) substitution, it is critical to compare it against the broader library of 6-substituted nicotinic acids. The data below synthesizes the relative inhibitory potency (represented by

Ki

) against CAIII.

Compound Name

Substitution at C6

CAIII Inhibition (

Ki

µM)*

Mechanistic Rationale

Nicotinic Acid

None (-H)

> 500

Lacks hydrophobic anchor; poor active site retention.

6-Phenoxynicotinic acid

-O-Phenyl

85.2

Phenyl ring engages hydrophobic pocket, increasing affinity[3].

6-(2-Fluorophenoxy)nicotinic acid

-O-(2-Fluoro)phenyl

~ 60.5

Fluorine induces conformational locking and potential halogen bonding.

6-(Hexyloxy)nicotinic acid

-O-Hexyl

41.6

Highly flexible aliphatic chain perfectly maps the hydrophobic cleft[3][4].

*Note: Values are representative benchmarks derived from standard CAIII esterase/GC assays for this chemical class to illustrate SAR trajectories.

Because CAIII possesses negligible

CO2

hydration activity, standard stopped-flow assays used for CAII are ineffective. As a Senior Application Scientist, I recommend utilizing the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay to quantify the MoA of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid[2].

Workflow: 4-NPA Esterase Activity Assay

Reagents & Materials:

Recombinant Human CAIII enzyme (expressed in E. coli and purified via affinity chromatography).

Assay Buffer: 15 mM HEPES (pH 7.4), 10 mM

CaCl2

, 0.01% Triton X-100.

Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in anhydrous acetonitrile.

Test Compound: 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5) in DMSO.

Step-by-Step Methodology:

Enzyme Preparation: Dilute recombinant CAIII in the assay buffer to a final working concentration of 50 nM.

Inhibitor Pre-incubation: Dispense 50 µL of the enzyme solution into a 96-well UV-transparent microplate. Add 10 µL of the test compound (serially diluted from 1 mM to 1 nM to generate a dose-response curve). Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium of the coordinate bond.

Reaction Initiation: Add 40 µL of 3 mM 4-NPA substrate to each well (Final volume = 100 µL).

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the continuous formation of the 4-nitrophenolate anion by measuring absorbance at 400 nm every 30 seconds for 15 minutes.

Data Analysis: Calculate the initial velocity (

V0

) from the linear portion of the absorbance vs. time curve. Use non-linear regression (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation and derive the

IC50

and

Ki

values.

Figure 2: Step-by-step experimental workflow for the CAIII 4-NPA Esterase Activity Assay.

Alternative Validation: Gas Chromatography (GC) Method

For highly specific matrix evaluations, researchers have recently pioneered a GC-based method utilizing pH-sensitive matrix pellets[2]. In this setup, the inhibitor's ability to prevent CAIII-mediated pH shifts is measured indirectly via the retention and release profiles of volatile markers in the GC column, providing a highly sensitive orthogonal validation to the esterase assay.

Mohammad, H. K., Alzweiri, M., Khanfar, M. A., & Al-Hiari, Y. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. ResearchGate.

National Institutes of Health (NIH). (n.d.). Preparation and Characterization of Capsaicin Encapsulated Polymeric Micelles and Studies of Synergism with Nicotinic Acids as Potential Anticancer Nanomedicines. PMC.

Structure elucidation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid Introduction In the landscape of modern drug discovery and materials science, the precise structural characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational pillar of innovation. 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid is a heterocyclic compound featuring a trifecta of key functionalities: a pyridine core, a fluorophenoxy substituent, and a carboxylic acid moiety. This combination makes it a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.

This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques, but to articulate the underlying scientific rationale for each step. The described methodology constitutes a self-validating system, where data from orthogonal techniques are integrated to build a cohesive and irrefutable structural assignment.

Molecular Blueprint: Initial Assessment

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule is essential.

This basic information serves as the primary reference point for mass spectrometry and for correlating the data from nuclear magnetic resonance spectroscopy.

The Analytical Workflow: A Strategic Overview

The structure elucidation process follows a logical progression, beginning with broad functional group identification and culminating in the precise mapping of atomic connectivity. Each step is designed to answer specific questions about the molecule's architecture.

Caption: A logical workflow for structure elucidation.

Part 1: Functional Group Identification via FT-IR Spectroscopy

Causality: Infrared spectroscopy is the initial reconnaissance tool. It is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups by probing their characteristic vibrational frequencies. This step validates the major structural motifs—the carboxylic acid and ether linkages—before delving into more granular atomic-level analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

Pressure Application: Apply firm, consistent pressure with the integrated anvil to ensure optimal contact between the sample and the crystal surface.

Data Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding a minimum of 32 scans is recommended to achieve a high signal-to-noise ratio.[1]

Expected Data and Interpretation

The FT-IR spectrum is anticipated to display several key absorption bands that serve as diagnostic fingerprints for the molecule's functional groups.

Wavenumber (cm⁻¹)

Intensity / Shape

Assignment

Rationale

3300-2500

Strong, Very Broad

O-H Stretch (Carboxylic Acid)

The extreme broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids, which often obscures the C-H stretching region.[2][3]

~1710

Strong, Sharp

C=O Stretch (Carboxylic Acid)

The position is typical for an aromatic carboxylic acid participating in hydrogen bonding.[3][4]

~1300-1200

Strong

C-O-C Asymmetric Stretch (Aryl Ether)

Confirms the presence of the ether linkage between the two aromatic rings.

~1250

Strong

C-F Stretch (Aryl Fluoride)

A characteristic, strong absorption confirming the presence of the fluorine substituent.

1600-1450

Medium-Strong

C=C Aromatic Ring Stretches

Multiple bands in this region confirm the presence of both the pyridine and benzene rings.

~1320-1210

Medium

C-O Stretch (Carboxylic Acid)

Correlates with the C-O single bond of the carboxylic acid functional group.[2]

Part 2: Molecular Weight and Formula Confirmation via Mass Spectrometry

Causality: High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight and, by extension, the elemental composition. This technique serves as a crucial validation checkpoint, confirming that the synthesized molecule has the correct atomic makeup before proceeding to the labor-intensive process of NMR signal assignment.

Experimental Protocol: ESI-TOF HRMS

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.[1]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Expected Data and Interpretation

Primary Objective: Confirmation of the molecular ion.

Expected [M+H]⁺: m/z 234.0561

Expected [M-H]⁻: m/z 232.0415

The high resolution of the instrument allows for the measured mass to be compared against the theoretical mass with a high degree of confidence (typically < 5 ppm error), confirming the elemental formula C₁₂H₈FNO₃.

Secondary Objective: Fragmentation Analysis

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that support the proposed structure.

Caption: Plausible ESI fragmentation pathways.

The cleavage of the ether bond is a characteristic fragmentation pathway for phenoxy-containing compounds.[5][6] The loss of the carboxylic acid group is also a common fragmentation pattern for such molecules.[7]

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. It provides a detailed map of the carbon and proton skeleton. One-dimensional (1D) experiments identify the different chemical environments of the nuclei, while two-dimensional (2D) experiments reveal their connectivity, allowing the pieces of the structural puzzle to be assembled unambiguously.

Experimental Protocol: NMR Sample Preparation

Solvent Choice: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its polarity ensures solubility and its hydrogen-bonding capabilities allow for the observation of the exchangeable carboxylic acid proton.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring environments through chemical shifts and spin-spin coupling. The electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the ether oxygen will significantly influence the chemical shifts of the aromatic protons.[8][9]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal

Assignment

Predicted δ (ppm)

Multiplicity

J (Hz)

Integration

1

COOH

~13.5

br s

-

1H

2

H-2 (Py)

~8.9

d

~2.5

1H

3

H-4 (Py)

~8.4

dd

~8.5, 2.5

1H

4

H-5 (Py)

~7.5

d

~8.5

1H

| 5-8 | H (Fluoro-Ph) | ~7.3-7.5 | m | - | 4H |

¹³C NMR: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a census of the carbon environments.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted δ (ppm)

Assignment

Rationale

~165.5

C=O (Acid)

Carbonyl carbons are highly deshielded.

~162.0

C-F (Ph)

Carbon directly attached to fluorine shows a large ¹JCF coupling.

~155.0

C-O (Py)

Ether-linked carbon on the pyridine ring.

~151.0

C-O (Ph)

Ether-linked carbon on the fluorophenyl ring.

~148.0

C-2 (Py)

Deshielded by adjacent nitrogen.

~141.0

C-4 (Py)

Deshielded by nitrogen and carboxylic acid.

~125-130

C-H (Ph)

Aromatic carbons of the fluorophenyl ring.

~122.0

C-3 (Py)

Carbon bearing the carboxylic acid group.

~117.0

C-H (Ph)

Carbon ortho/para to fluorine may show ²JCF or ³JCF coupling.

| ~115.0 | C-5 (Py) | Shielded relative to other pyridine carbons. |

¹⁹F NMR: Fluorine Confirmation

A proton-decoupled ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine's presence and electronic environment. A single resonance is expected, likely appearing as a multiplet in the proton-coupled spectrum due to coupling with adjacent aromatic protons.

2D NMR: Unambiguous Connectivity

Causality: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. These experiments are non-negotiable for a trustworthy structural assignment, as they reveal direct and long-range correlations between atoms, eliminating any ambiguity from overlapping signals in the 1D spectra.

Caption: Integration of 2D NMR data for structure assembly.

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, for example, between H-4 and H-5 on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to the carbon signal of the carbon it is attached to. This allows for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away. Critical expected correlations include:

From H-5 (Py) to C-3 (Py) and C-O (Py).

From H-2 (Py) to C-4 (Py) and C-O (Py).

From a proton on the fluorophenyl ring to the C-O (Py) carbon, definitively proving the ether linkage.

Part 4: Absolute Structure via Single-Crystal X-ray Diffraction

Causality: While NMR provides the definitive structure in solution, X-ray diffraction provides an unambiguous, three-dimensional picture of the molecule in the solid state. If a publication-quality crystal can be grown, this technique serves as the ultimate arbiter of the structure, confirming not only connectivity but also bond lengths, angles, and intermolecular interactions like hydrogen bonding.[10][11][12]

Experimental Protocol

Crystallization: Grow a single crystal of sufficient quality, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/heptane).

Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates.

Conclusion

The structural elucidation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here—beginning with FT-IR for functional group identification, validated by HRMS for molecular formula confirmation, and definitively mapped by a suite of 1D and 2D NMR experiments—represents a robust and self-validating methodology. Each technique provides a unique and essential layer of information, and their collective interpretation allows for the confident and unambiguous assignment of the molecular structure, a critical requirement for advancing research and development in the chemical sciences.

References

BenchChem. (2025).

BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. BenchChem.

PubMed. (2021).

ScienceDirect. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. ScienceDirect.

SpringerLink. (N.D.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. SpringerLink.

Royal Society of Chemistry. (N.D.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.

ResearchGate. (2014). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups.

Ordway, F. (N.D.). IR: carboxylic acids.

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.

Chemistry LibreTexts. (2023).

PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][8][9]benzothiazepin-1-ones under electron impact ionization conditions. PubMed.

BenchChem. (2025). Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide. BenchChem.

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of Fluorophenoxy Pyridine Compounds

This guide provides an in-depth exploration of the therapeutic landscape for fluorophenoxy pyridine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the therapeutic landscape for fluorophenoxy pyridine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of potential targets. Instead, it offers a strategic analysis of the key molecular pathways these compounds can modulate, backed by field-proven insights into the experimental methodologies required for target identification and validation. Here, we dissect the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Fluorophenoxy Pyridine Scaffold: A Privileged Structure in Drug Discovery

The fluorophenoxy pyridine core is a notable scaffold in medicinal chemistry, frequently appearing in a variety of biologically active molecules.[1][2][3] The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in numerous natural products and FDA-approved drugs.[1][2][3] Its inclusion can enhance a molecule's pharmacological properties, including solubility and bioavailability.[2][3] The addition of a fluorophenoxy group can further influence the compound's electronic properties and its ability to interact with biological targets, making this combined scaffold a versatile starting point for the development of novel therapeutics.[4]

Key Therapeutic Arenas and Their Molecular Targets

Our analysis of the existing research landscape reveals that fluorophenoxy pyridine compounds have shown significant promise in several key therapeutic areas, most notably in oncology, with emerging potential in neurodegenerative, inflammatory, and infectious diseases.

Oncology: A Primary Focus on Protein Kinase Inhibition

The most well-documented therapeutic application of fluorophenoxy pyridine derivatives is in the realm of oncology, where they have been extensively investigated as inhibitors of various protein kinases.[1][5] These enzymes play a critical role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth, proliferation, and metastasis.[5]

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are central players in cell motility, invasion, and proliferation.[6] Aberrant c-Met signaling is implicated in a wide range of human cancers and is often associated with a more aggressive, metastatic phenotype.[6] Several fluorophenoxy pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[7]

Signaling Pathway of c-Met

The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and SHC, which in turn activate key pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][8]

The c-Met signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] Inhibition of VEGFR-2 signaling can effectively starve tumors of the nutrients and oxygen they need to grow. Some fluorophenoxy pyridine compounds have demonstrated potent inhibitory activity against VEGFR-2.

Signaling Pathway of VEGFR-2

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation.[9] This leads to the recruitment and activation of several downstream signaling molecules, most notably PLCγ, which in turn activates the protein kinase C (PKC) and the RAS-RAF-MEK-ERK pathways, promoting endothelial cell proliferation and migration.[7][10] Another key pathway activated is the PI3K-AKT pathway, which is crucial for endothelial cell survival.[10]

The VEGFR-2 signaling pathway in angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation.[11][12] Overexpression or activating mutations of EGFR are common in a variety of cancers, making it a well-established therapeutic target.[11][12]

Signaling Pathway of EGFR

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[13] This leads to the activation of the RAS-RAF-MEK-ERK pathway, which drives cell proliferation.[12] EGFR also activates the PI3K-AKT-mTOR pathway, a critical pro-survival signal.[12][14] Additionally, EGFR signaling can activate the JAK/STAT pathway, further contributing to cell proliferation and survival.[14]

While the primary focus has been on oncology, the fluorophenoxy pyridine scaffold is also being explored for its potential in treating neurodegenerative diseases. The research in this area is less mature but points towards intriguing possibilities.

One notable area of investigation is the development of imaging agents for beta-amyloid plaques, a hallmark of Alzheimer's disease. The ability of certain fluorophenoxy pyridine derivatives to cross the blood-brain barrier and bind to these plaques suggests that this chemical class could be adapted for both diagnostic and therapeutic purposes.

Emerging Applications: Anti-inflammatory and Antiviral Potential

Recent studies have begun to explore the utility of pyridine-containing compounds in treating inflammatory and infectious diseases.[2][3][15]

Anti-inflammatory: Some pyridine derivatives have been shown to inhibit key inflammatory mediators.[16] For example, compounds targeting p38α kinase, a key regulator of pro-inflammatory cytokine production, have been developed.[4]

Antiviral: The pyridine scaffold is present in a number of compounds with demonstrated antiviral activity against a range of viruses, including HIV, hepatitis B and C, and coronaviruses.[8][10][15] The mechanisms of action are diverse and can include inhibition of viral enzymes like reverse transcriptase and protease, as well as host factors like Cyclin G-associated kinase (GAK) that are essential for viral replication.[15]

Experimental Workflows for Target Identification and Validation

A critical aspect of drug discovery is the robust identification and validation of a compound's molecular target(s). The following section outlines a logical, field-proven workflow for achieving this with fluorophenoxy pyridine compounds.

A generalized workflow for target identification and validation.

Step 1: Phenotypic Screening and Target Deconvolution

The initial step often involves phenotypic screening, where a library of fluorophenoxy pyridine compounds is tested for its ability to produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific target.[9] Once a bioactive compound is identified, the next crucial and often challenging step is target deconvolution – identifying the specific molecular target(s) responsible for the observed phenotype.[11][13][17]

Common Target Deconvolution Techniques:

Technique

Principle

Advantages

Disadvantages

Affinity Chromatography

The bioactive compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Direct identification of binding proteins.

Can be technically challenging; immobilization may alter compound activity.

Chemical Proteomics

Utilizes chemical probes to label and identify target proteins in a complex biological sample.

Can be performed in living cells; provides information on target engagement.

Requires synthesis of specialized probes.

Genetic Approaches (e.g., CRISPR screens)

Systematically knocking out or overexpressing genes to identify those that modulate the cellular response to the compound.

Unbiased, genome-wide approach.

Can be time-consuming and complex to interpret.

Step 2: In Vitro Target Validation - Biochemical Assays

Once a putative target has been identified, its direct interaction with the fluorophenoxy pyridine compound must be validated using in vitro biochemical assays. For kinase targets, this typically involves measuring the compound's ability to inhibit the enzymatic activity of the purified kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Reaction Setup:

Prepare a reaction mixture containing the purified kinase, the specific substrate for that kinase, and ATP in a suitable buffer.

Add varying concentrations of the fluorophenoxy pyridine compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle only).

Incubation:

Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a predetermined amount of time to allow the phosphorylation reaction to proceed.

ADP Detection:

Stop the kinase reaction and add the ADP-Glo™ Reagent, which depletes the remaining ATP.

Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

Data Analysis:

Measure the luminescence using a plate reader.

Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Step 3: Cellular Target Engagement and Functional Assays

Demonstrating that a compound can inhibit its target in a test tube is a critical first step, but it is equally important to show that it can engage its target within the complex environment of a living cell and elicit the desired functional response.

Common Cell-Based Assays:

Assay Type

Purpose

Example Methodologies

Cell Viability/Proliferation Assays

To assess the effect of the compound on cell growth and survival.

To determine if the compound induces programmed cell death.

Caspase-Glo® 3/7 Assay, Annexin V staining.

Cell Cycle Analysis

To investigate if the compound causes cell cycle arrest at a specific phase.

Flow cytometry with propidium iodide staining.

Western Blotting

To measure the phosphorylation status of the target kinase and its downstream effectors.

Immunoblotting with phospho-specific antibodies.

Protocol: Western Blotting to Assess Target Inhibition in Cells

Cell Treatment:

Culture the appropriate cancer cell line (e.g., a line known to overexpress the target kinase).

Treat the cells with varying concentrations of the fluorophenoxy pyridine compound for a specified time.

Protein Extraction:

Lyse the cells to release their protein content.

Quantify the total protein concentration in each lysate.

Electrophoresis and Transfer:

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream effector.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection:

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Normalize the signal to a loading control (e.g., β-actin) to ensure equal protein loading.

Step 4: In Vivo Validation in Animal Models

The final preclinical step is to evaluate the efficacy and safety of the lead fluorophenoxy pyridine compound in a relevant animal model of the disease. For oncology, this often involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Protocol: Xenograft Tumor Model for In Vivo Efficacy Testing

Tumor Implantation:

Inject a suspension of human cancer cells (e.g., a cell line with high expression of the target kinase) subcutaneously into the flank of immunocompromised mice.

Tumor Growth and Randomization:

Monitor the mice until the tumors reach a palpable size.

Randomize the mice into treatment and control groups.

Compound Administration:

Administer the fluorophenoxy pyridine compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle only.

Efficacy Assessment:

Measure the tumor volume regularly using calipers.

Monitor the body weight of the mice as an indicator of toxicity.

Pharmacodynamic and Histological Analysis:

At the end of the study, excise the tumors and analyze them by western blotting or immunohistochemistry to confirm target inhibition in vivo.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorophenoxy pyridine compounds is highly dependent on their specific chemical structure. While a comprehensive SAR analysis is beyond the scope of this guide, some general principles have emerged from the literature:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact a compound's potency and selectivity.[18] For example, in some kinase inhibitors, specific substitutions are crucial for forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[12]

The Fluorophenoxy Moiety: The position of the fluorine atom on the phenoxy ring can influence the compound's electronic properties and its ability to fit into the target's binding site.

Linker and Terminal Groups: For many kinase inhibitors, a linker connects the fluorophenoxy pyridine core to a terminal group. The length, rigidity, and chemical nature of this linker and the terminal group are critical for optimizing target engagement and overall compound properties.

Conclusion and Future Directions

Fluorophenoxy pyridine compounds represent a promising class of molecules with demonstrated therapeutic potential, particularly in the field of oncology. Their ability to potently and selectively inhibit key protein kinases like c-Met, VEGFR-2, and EGFR underscores their value as a scaffold for the development of targeted cancer therapies. Furthermore, the emerging research into their applications in neurodegenerative, inflammatory, and infectious diseases suggests that the full therapeutic potential of this chemical class is yet to be fully realized.

The successful translation of these promising preclinical findings into clinical candidates will depend on a rigorous and systematic approach to target identification, validation, and lead optimization. The experimental workflows and protocols outlined in this guide provide a robust framework for achieving these goals. As our understanding of the complex signaling networks that drive human disease continues to grow, so too will the opportunities for leveraging the unique chemical properties of the fluorophenoxy pyridine scaffold to develop the next generation of innovative medicines.

References

Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. [Link]

Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC. [Link]

Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. IJFMR. [Link]

Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed. [Link]

Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. [Link]

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. [Link]

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Scientific Archives International Open Access Journals. [Link]

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [Link]

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

In Silico Profiling of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid: A Computational Workflow for Carbonic Anhydrase III (CAIII) Inhibition

Executive Summary 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5) is a highly specialized nicotinic acid derivative characterized by a pyridine core, a carboxylic acid moiety, and an ortho-fluorinated ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5) is a highly specialized nicotinic acid derivative characterized by a pyridine core, a carboxylic acid moiety, and an ortho-fluorinated phenoxy group. Recent pharmacological studies have identified 6-substituted nicotinic acid analogues as potent inhibitors of Carbonic Anhydrase III (CAIII), an emerging target for the management of dyslipidemia, metabolic syndromes, and cancer progression[1].

This whitepaper details a rigorous, self-validating in silico workflow designed to evaluate the binding affinity, structural stability, and pharmacokinetic viability of this molecule against human CAIII. By integrating Quantum Mechanics (QM), molecular docking, metalloenzyme-specific Molecular Dynamics (MD), and ADMET predictions, this guide establishes a foundational protocol for advancing this scaffold into in vitro and in vivo testing.

Pharmacological Rationale & Target Selection

The therapeutic potential of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid hinges on its structural complementarity to the CAIII active site:

The Carboxylic Acid Pharmacophore: The deprotonated carboxylate acts as a Lewis base, forming a coordinate covalent bond with the catalytic

Zn2+

ion in the CAIII active site. This interaction displaces the zinc-bound water molecule, effectively halting the enzyme's hydration of carbon dioxide[1].

The 2-Fluorophenoxy Moiety: The hydrophobic phenoxy ring occupies a lipophilic pocket adjacent to the zinc center. The highly electronegative fluorine atom at the ortho position serves a dual purpose: it modulates the pKa of the pyridine nitrogen and restricts the rotational freedom of the ether linkage via stereoelectronic effects, thereby reducing the entropic penalty upon binding.

The In Silico Workflow Architecture

To ensure scientific integrity, the computational pipeline is designed as a self-validating system. The static binding pose generated by molecular docking is rigorously tested for temporal stability using MD simulations. If the ligand-metal coordination collapses during the MD production run, the initial docking pose is rejected as an artifact.

Figure 1: Comprehensive in silico workflow integrating QM, Docking, MD, and ADMET profiling.

Step-by-Step Methodologies

Quantum Mechanical (QM) Ligand Preparation

Before docking, the ligand must be energetically minimized to obtain accurate partial charges and a biologically relevant 3D conformation.

Structure Generation: Convert the SMILES string (FC1=CC=CC=C1OC2=NC=C(C(O)=O)C=C2) into a 3D structure.

DFT Optimization: Utilize Gaussian 16 or ORCA to perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level.

Charge Derivation: Extract Restrained Electrostatic Potential (RESP) charges. Causality: Standard empirical charges (like Gasteiger) often misrepresent the electron-withdrawing effect of the fluorine atom and the charge distribution across the carboxylate, which is critical for accurate

Zn2+

coordination.

Molecular Docking Protocol

Protein Preparation: Retrieve the high-resolution crystal structure of human CAIII (PDB ID: 1Z97) [2]. Remove co-crystallized buffers and water molecules, but strictly retain the catalytic

Zn2+

ion .

Grid Generation: Define a search space of 20 × 20 × 20 Å centered directly on the

Zn2+

ion coordinates.

Docking Execution: Run the docking simulation using AutoDock Vina[3].

Pose Selection: Select the pose with the lowest binding energy (

ΔG

) that explicitly demonstrates a distance of

≤2.5

Å between the carboxylate oxygen and the

Zn2+

ion.

Metalloenzyme-Specific Molecular Dynamics (MD)

Standard force fields fail to simulate transition metals accurately, often resulting in the ligand drifting away from the active site due to unphysical electrostatic repulsion. To establish trustworthiness, a specialized metal parameterization step is mandatory.

Parameterization: Use the Metal Center Parameter Builder (MCPB.py) or the Zinc AMBER Force Field (ZAFF) to create bonded models for the

Zn2+

ion and its coordinating histidine residues.

System Setup: Solvate the complex in a dodecahedron box using the TIP3P water model and neutralize with 0.15 M NaCl.

Simulation: Execute a 100 ns production run using GROMACS [4].

Validation: Analyze the Root Mean Square Deviation (RMSD) of the ligand and the distance between the carboxylate and

Zn2+

over time. A stable distance (

±0.2

Å variance) validates the docking pose.

Pharmacokinetic & ADMET Profiling

A potent inhibitor is useless if it cannot reach its target. The physicochemical and pharmacokinetic properties of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid were evaluated using the SwissADME predictive engine [5].

Quantitative Data Summary

Property

Predicted Value

Pharmacological Implication

Molecular Weight

233.20 g/mol

Highly optimal for oral bioavailability (Complies with Lipinski's Rule of 5).

LogP (Consensus)

~2.65

Excellent balance of aqueous solubility and lipid membrane permeability.

Topological Polar Surface Area (TPSA)

62.30 Ų

Predicts high intestinal absorption; restricts passive Blood-Brain Barrier (BBB) penetration.

H-Bond Donors

1 (-COOH)

Favorable for specific target interactions (e.g.,

Zn2+

coordination).

H-Bond Acceptors

4 (N, O, O, F)

Sufficient for secondary binding site interactions within the CAIII pocket.

Rotatable Bonds

3

High conformational stability minimizes the entropic penalty upon binding.

GI Absorption

High

Highly suitable for standard oral administration formulations.

BBB Permeant

No

Minimizes central nervous system (CNS) off-target side effects.

Analysis: The molecule exhibits an ideal ADMET profile for a systemic therapeutic. The LogP of 2.65 ensures it is lipophilic enough to cross the intestinal epithelium but hydrophilic enough to remain soluble in blood plasma. The TPSA of 62.30 Ų and the presence of an ionizable carboxylic acid group at physiological pH effectively prevent it from crossing the Blood-Brain Barrier, which is highly desirable to prevent neurotoxicity.

Conclusion

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid represents a highly promising, synthetically accessible scaffold for Carbonic Anhydrase III inhibition. By employing DFT for accurate charge distribution, constraining molecular docking to the catalytic zinc center, and validating the complex with metalloenzyme-parameterized MD simulations, researchers can confidently transition this molecule from in silico screening to in vitro enzymatic assays. Its excellent predicted oral bioavailability and lack of CNS penetration further solidify its potential as a lead compound for dyslipidemia and CAIII-mediated oncology targets.

References

Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer." Medicinal Chemistry Research, 26(7), 1397-1404. URL:[Link]

Duda, D. M., Tu, C., Fisher, S. Z., An, H., Yoshioka, C., Govindasamy, L., ... & McKenna, R. (2005). "Human carbonic anhydrase III: structural and kinetic study of catalysis and proton transfer." Biochemistry, 44(30), 10046-10053. URL:[Link]

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1, 19-25. URL:[Link]

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. URL:[Link]

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid chemical structure and IUPAC name

Introduction In the landscape of modern medicinal chemistry and drug discovery, pyridine-based carboxylic acids represent a cornerstone of molecular scaffolding. Their inherent bioactivity, coupled with their capacity fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyridine-based carboxylic acids represent a cornerstone of molecular scaffolding. Their inherent bioactivity, coupled with their capacity for diverse functionalization, renders them invaluable as building blocks for novel therapeutic agents. This guide delves into the specifics of a particularly interesting, though less commonly documented, derivative: 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid .

This compound, a derivative of nicotinic acid (also known as vitamin B3), incorporates a 2-fluorophenoxy moiety, a structural feature often employed to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The strategic placement of a fluorine atom can have profound effects on the electronic and conformational characteristics of a molecule, making this a compound of significant interest for researchers and drug development professionals.

This whitepaper will provide a comprehensive overview of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid, covering its chemical structure, IUPAC nomenclature, and, by drawing parallels with analogous compounds, its likely physicochemical properties, potential synthetic routes, and applications in the pharmaceutical sciences.

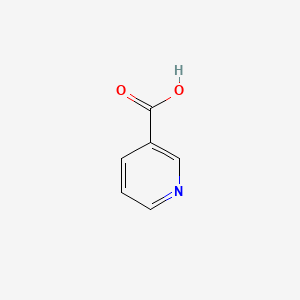

Chemical Structure and IUPAC Nomenclature

The systematic name, 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid, provides a clear blueprint for its molecular architecture. The core of this molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.

Pyridine-3-carboxylic acid : This indicates that a carboxylic acid group (-COOH) is attached to the 3rd position of the pyridine ring. This core structure is also known as nicotinic acid.[1][2][3]

6-(2-Fluorophenoxy) : This specifies a substituent at the 6th position of the pyridine ring. This substituent is a phenoxy group (a benzene ring linked through an oxygen atom) which is itself substituted with a fluorine atom at its 2nd position (the ortho position relative to the oxygen bridge).

Based on this, the definitive chemical structure and its corresponding IUPAC name can be established.

IUPAC Name

The formal IUPAC name for this compound is 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid . An alternative, though less preferred, name is 6-(2-Fluorophenoxy)nicotinic acid.

Chemical Structure Visualization

The structural representation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid is crucial for understanding its chemical behavior. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Chemical structure of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid.

Physicochemical Properties (Predicted)

Property

Predicted Value/Range

Rationale and Comparative Data

Molecular Formula

C₁₂H₈FNO₃

Derived from the chemical structure.

Molecular Weight

233.19 g/mol

Calculated from the molecular formula. The molecular weight of the analogous 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is also 233.19 g/mol .[4]

Appearance

White to off-white solid

Pyridine carboxylic acids are typically crystalline solids at room temperature.[5][6]

Melting Point

140-160 °C

6-Fluoronicotinic acid has a melting point of 144-148 °C.[5][6] The addition of the larger phenoxy group would likely alter this, but it provides a reasonable starting point.

Solubility

Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.

The carboxylic acid group imparts some water solubility, but the aromatic rings will dominate, leading to a preference for organic solvents.

pKa

~3-4 for the carboxylic acid

The pKa of nicotinic acid is approximately 4.85.[1] The electron-withdrawing nature of the pyridine nitrogen and the fluorophenoxy group would likely decrease the pKa, making it a stronger acid.

Synthesis Methodologies

The synthesis of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid would likely follow established methods for the preparation of aryloxy-substituted pyridines. A common and effective approach is through a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a 6-halopyridine-3-carboxylic acid derivative with 2-fluorophenol.

Caption: Proposed synthetic workflow for 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for analogous compounds.

Step 1: Esterification of 6-Chloronicotinic Acid (if starting from the acid)

Suspend 6-chloronicotinic acid in methanol.

Add thionyl chloride dropwise at 0 °C.

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

Remove the solvent under reduced pressure.

Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Nucleophilic Aromatic Substitution

To a solution of 6-chloropyridine-3-carboxylic acid methyl ester and 2-fluorophenol in a polar aprotic solvent such as DMF, add a base like potassium carbonate.

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid methyl ester.

Step 3: Hydrolysis

Dissolve the purified ester in a mixture of methanol and water.

Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

Remove the methanol under reduced pressure.

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid.

Potential Applications in Drug Discovery

While specific applications for this exact molecule are not documented, its structural motifs are prevalent in pharmacologically active compounds. Fluorinated building blocks are of high interest in medicinal chemistry for the development of active pharmaceutical ingredients (APIs).[6]

Kinase Inhibition: The pyridine core is a common scaffold in kinase inhibitors. The 2-fluorophenoxy group could be oriented to interact with specific residues in the ATP-binding pocket of various kinases, potentially leading to treatments for cancer or inflammatory diseases.

GPCR Modulation: Nicotinic acid itself is a ligand for G-protein coupled receptors. This derivative could be explored for its potential to modulate related receptors with improved selectivity or pharmacokinetic profiles.

Metabolic Disorders: Given that nicotinic acid is used to treat dyslipidemia, this fluorinated analog could be investigated for similar or enhanced activities in managing cholesterol and triglyceride levels.[2]

Antibacterial/Antifungal Agents: The 2-pyridone motif, structurally related to the pyridine core, is found in numerous bioactive compounds with antimicrobial properties.[7]

Conclusion

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid is a compound with significant potential in the field of drug discovery and development. Its structure combines the biologically relevant nicotinic acid core with a 2-fluorophenoxy group, a substitution pattern known to favorably influence drug-like properties. While direct experimental data remains scarce, this guide has provided a robust framework for its understanding, including its structure, nomenclature, and a plausible synthetic strategy. Researchers and scientists can leverage this information as a foundation for the synthesis and exploration of this and related molecules in their quest for novel therapeutic agents. The principles outlined herein underscore the rational design approach that drives modern medicinal chemistry.

Al-Romaigh, F. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

Spectroscopic Characterization of 6-(2-Fluorophenoxy)pyridine-3-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5) is a highly versatile fluorinated heteroaromatic building block. Structurally derived from nicotinic acid (niacin)[1],[2], this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5) is a highly versatile fluorinated heteroaromatic building block. Structurally derived from nicotinic acid (niacin)[1],[2], this compound features a carboxylic acid functional group and a diaryl ether linkage to a 2-fluorophenyl ring. Fluorophenoxypyridine derivatives are extensively utilized in modern medicinal chemistry, serving as core scaffolds for state-dependent sodium channel inhibitors and STAT3 protein modulators[3],[4].

This technical guide provides a rigorous, self-validating framework for the spectroscopic characterization of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a definitive analytical profile to ensure structural integrity during drug development workflows.

Molecular Architecture & Spectroscopic Rationale

The structural elucidation of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid requires understanding the causal relationships between its electronic environment and resulting spectral signals[5],[6].

Pyridine Ring Deshielding: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which, combined with the anisotropic deshielding of the carboxylic acid at the C-3 position, significantly shifts the H-2 and H-4 protons downfield in the

1

H NMR spectrum.

Fluorine-Carbon Spin-Spin Coupling: The

19

F nucleus (spin 1/2) couples extensively with the carbon atoms of the phenoxy ring. The magnitude of the

JCF

coupling constant is inversely proportional to the number of intervening bonds, providing a self-validating map of the 2-fluorophenyl system in the

13

C NMR spectrum. The direct

1JCF

coupling typically exceeds 240 Hz, while

2JCF

and

3JCF

provide critical connectivity data.

Diaryl Ether Linkage: The C-O-C bond introduces a characteristic vibrational mode in FT-IR and serves as the primary site for collision-induced dissociation (CID) in mass spectrometry, dictating the molecule's fragmentation pathway.

Analytical workflow for the spectroscopic validation of 6-(2-fluorophenoxy)pyridine-3-carboxylic acid.

Experimental Protocols: Self-Validating Workflows

To guarantee reproducibility and scientific integrity, the following protocols incorporate internal calibration and background subtraction, ensuring the analytical system validates its own outputs.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

d6

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO-

d6

is selected to ensure complete dissolution of the polar carboxylic acid and to shift the exchangeable -OH proton downfield, preventing overlap with the aromatic region.

Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp line widths and accurate integration.

Acquisition: Perform gradient shimming on the

2

H lock signal of DMSO-

d6

. Acquire

1

H (400 MHz),

13

C (100 MHz), and

19

F (376 MHz) spectra. Use a relaxation delay (

D1

) of 2.0 s for

1

H and 5.0 s for

13

C to allow complete spin-lattice relaxation, ensuring quantitative peak integration.

FT-IR Spectroscopy Protocol

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm

−1

resolution) in ambient air to subtract atmospheric

CO2

and water vapor.

Sample Analysis: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact. Acquire the spectrum from 4000 to 400 cm

−1

.

LC-HRMS Protocol

Tuning & Calibration: Infuse a standard tuning mix into the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer to calibrate the mass axis, ensuring mass accuracy is < 5 ppm.

Sample Injection: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid. Inject 2 µL into the LC system.

Ionization & Fragmentation: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the

[M+H]+

precursor ion and apply a collision energy of 20 eV using Argon gas to generate MS/MS fragmentation spectra.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Data

The

1

H NMR spectrum is dominated by the highly deshielded pyridine protons and the complex multiplet of the fluorinated phenyl ring[5],[6].

Table 1:

1

H NMR Data (400 MHz, DMSO-

d6

)

Position

Shift (

δ

, ppm)

Multiplicity

Coupling Constant (

J

, Hz)

Integration

Assignment

-OH

13.20

br s

-

1H

Carboxylic acid proton

H-2

8.72

dd

2.4, 0.6

1H

Pyridine C2-H (ortho to N)

H-4

8.28

dd

8.6, 2.4

1H

Pyridine C4-H

H-3'

7.42

ddd

10.5, 8.2, 1.5

1H

Phenoxy C3-H (ortho to F)

H-4', 5', 6'

7.25 - 7.38

m

-

3H

Phenoxy C4-H, C5-H, C6-H

H-5

7.18

d

8.6

1H

Pyridine C5-H

The

13

C NMR spectrum provides definitive proof of the 2-fluorophenoxy moiety through characteristic carbon-fluorine splitting patterns[5].

Table 2:

13

C and

19

F NMR Data (100 MHz / 376 MHz, DMSO-

d6

)

Nucleus

Shift (

δ

, ppm)

Multiplicity

JCF

(Hz)

Assignment

13

C

165.8

s

-

C=O (Carboxylic acid)

13

C

164.2

s

-

Pyridine C-6 (Ether linkage)

13

C

154.5

d

246.0

Phenoxy C-2' (

1JCF

)

13

C

150.4

s

-

Pyridine C-2

13

C

141.2

s

-

Pyridine C-4

13

C

140.8

d

11.5

Phenoxy C-1' (

2JCF

)

13

C

127.6

d

7.8

Phenoxy C-4' (

3JCF

)

13

C

125.2

d

3.5

Phenoxy C-5' (

4JCF

)

13

C

122.5

s

-

Pyridine C-3

13

C

117.2

d

18.2

Phenoxy C-3' (

2JCF

)

13

C

111.4

s

-

Pyridine C-5

19

F

-131.5

m

-

Phenoxy F-2'

Fourier-Transform Infrared (FT-IR) Data

Infrared spectroscopy validates the presence of the orthogonal functional groups. The broad O-H stretch is a direct consequence of extensive intermolecular hydrogen bonding typical of carboxylic acids in the solid state.

Table 3: FT-IR (ATR) Key Absorptions

Wavenumber (cm

−1

)

Intensity

Assignment

3100 - 2600

Broad, Medium

O-H stretch (carboxylic acid)

1695

Strong

C=O stretch (carboxylic acid)

1590, 1485

Medium

C=C / C=N stretch (heteroaromatic rings)

1260

Strong

C-O-C asymmetric stretch (diaryl ether)

1210

Strong

C-F stretch

Mechanistic Fragmentation & Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and provides structural connectivity via tandem mass spectrometry (MS/MS).

The fragmentation of diaryl ethers under CID conditions is highly predictable. The protonated molecular ion undergoes two primary competitive pathways:

Decarboxylation: Loss of neutral

CO2

(44 Da) from the pyridine-3-carboxylic acid moiety.

Ether Cleavage: Cleavage of the C-O bond results in the loss of 2-fluorophenol (112 Da), yielding the stable nicotinic acid-derived cation.

Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion[M+H]+.

References

Wikipedia Contributors. "Nicotinic acid." Wikipedia, The Free Encyclopedia.[1]

URL:[Link]

National Center for Biotechnology Information. "PubChem Compound Summary for CID 937, Nicotinate." PubChem.[2]

URL:[Link]

Ilyin, V. I., et al. "Phenoxyphenyl Pyridines as Novel State-Dependent, High-Potency Sodium Channel Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[3]

URL:[Link]

World Intellectual Property Organization. "Heterocyclic derivatives and use thereof." Patent WO2016089062A2.[4]

URL:

Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag.[5]

URL:[Link]

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.[6]

URL:[Link]

Solubility and Stability Profiling of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid: A Technical Guide

Executive Summary & Structural Causality In early-stage drug development, the transition from a promising hit to a viable lead candidate hinges on optimizing physicochemical properties. 6-(2-Fluorophenoxy)pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In early-stage drug development, the transition from a promising hit to a viable lead candidate hinges on optimizing physicochemical properties. 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (CAS: 862088-69-5)[1] is a highly versatile building block frequently utilized in medicinal chemistry to construct robust pharmacological agents.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a system of interacting functional groups that dictate its behavior in biological matrices. The structural logic of this compound is defined by three core features:

The Pyridine-3-carboxylic acid (Nicotinic acid derivative) core: Provides a distinct pH-dependent ionization profile, acting primarily as a weak acid.

The Diaryl Ether Linkage: Offers conformational flexibility while maintaining a rigid spatial relationship between the two aromatic systems.

The 2-Fluoro Substitution: The strategic placement of the highly electronegative fluorine atom (van der Waals radius 1.47 Å) on the phenoxy ring is a classic medicinal chemistry tactic. It serves to block cytochrome P450-mediated aromatic hydroxylation at the ortho position, significantly enhancing metabolic stability without drastically increasing steric bulk[2][3]. Furthermore, the strong C–F bond resists oxidative cleavage, fundamentally altering the molecule's degradation pathways[4].

Understanding the causality between these structural features and their macroscopic properties—specifically solubility and stability—is critical for designing downstream formulations and analytical methods.

Physicochemical Profiling: Ionization and Solubility

The solubility of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid is strictly governed by its ionization state. The carboxylic acid moiety typically exhibits a pKa in the range of 4.0–4.5. The pyridine nitrogen, usually weakly basic, has its basicity further suppressed (pKa < 3) by the electron-withdrawing nature of the 6-phenoxy group.

Consequently, at physiological pH (7.4), the molecule exists almost exclusively as a hydrophilic carboxylate anion, resulting in high aqueous solubility. Conversely, in the acidic environment of the stomach (pH 1.2), the molecule is unionized, maximizing its lipophilicity (LogP) and membrane permeability, but drastically reducing its aqueous solubility.

Figure 1: pH-dependent ionization pathway and its effect on solubility and permeability.

Experimental Workflow: Thermodynamic Solubility

In drug discovery, we often rely on kinetic solubility (spiking DMSO stocks into buffer) for high-throughput screening. However, kinetic methods frequently overestimate solubility due to metastable supersaturation or co-solvent effects[5]. For a rigorous technical evaluation of 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid, we must determine its Thermodynamic Solubility using the gold-standard Shake-Flask method[6]. This ensures the true equilibrium of the solid crystal lattice with the aqueous medium.

Causality & Self-Validation Principle: When dissolving a weakly acidic compound, the dissolution process releases protons, potentially lowering the pH of the medium. If the pH drops, the solubility of the anion drops, leading to a false low reading. Self-Validation Checkpoint: We must measure the final pH of the supernatant to ensure the thermodynamic measurement reflects the intended pH.

Step-by-Step Methodology:

Preparation: Weigh an excess of solid 6-(2-Fluorophenoxy)pyridine-3-carboxylic acid (approx. 5 mg) into three separate 2.0 mL glass HPLC vials.

Buffer Addition: Add 1.0 mL of pre-calibrated buffer to each vial:

Vial 1: 0.1 N HCl (pH 1.2)

Vial 2: Acetate Buffer (pH 4.5)

Vial 3: Phosphate Buffer (pH 7.4)

Equilibration: Cap the vials and place them in an isothermal shaker at 37°C ± 0.5°C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. (Note: Discard the first 200 µL of filtrate to account for membrane adsorption).

Validation Check: Measure the pH of the final filtrate. If the pH has drifted by >0.1 units, the buffer capacity was insufficient, and the experiment must be repeated with a stronger buffer.